

Application Notes & Protocols: Methods for Depleting BUR1 to Study Its Essential Function

Author: BenchChem Technical Support Team. **Date:** December 2025

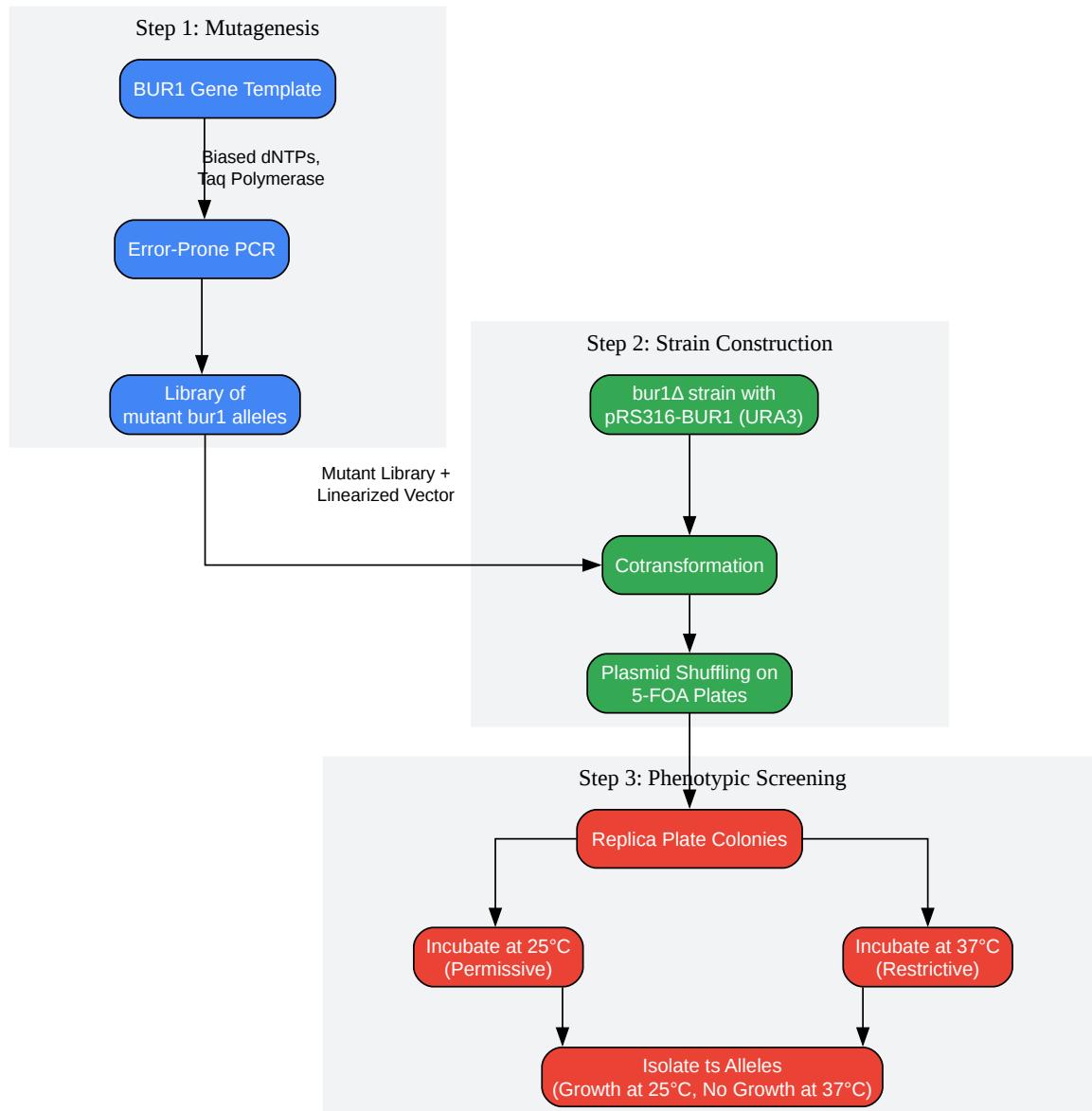
Compound of Interest

Compound Name: **BUR1**

Cat. No.: **B1668064**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction: **BUR1** is an essential cyclin-dependent kinase (CDK) in *Saccharomyces cerevisiae*, homologous to mammalian Cdk9.[1][2] It forms a complex with its cyclin partner, BUR2, and plays a critical role in the regulation of transcription elongation by RNA Polymerase II.[3][4] The **BUR1**/BUR2 kinase complex is involved in multiple regulatory events, including the phosphorylation of the transcription elongation factor Spt5, regulation of histone H2B monoubiquitination, and histone H3 methylation.[5] Given that **BUR1** is an essential gene, its function cannot be studied by simple gene deletion. Therefore, conditional depletion methods are required to rapidly inactivate or remove the **BUR1** protein, allowing for the study of its primary functions while minimizing secondary, indirect effects.

This document provides detailed protocols and application notes for two primary methods of depleting **BUR1**: the use of temperature-sensitive mutants and the Auxin-Inducible Degron (AID) system.

Method 1: Temperature-Sensitive (ts) Mutants

This classical genetic approach involves creating mutant alleles of **BUR1** that produce a functional protein at a permissive temperature (e.g., 25°C) but a non-functional, unstable protein at a restrictive temperature (e.g., 37°C). Shifting the culture temperature allows for conditional inactivation of **BUR1**.

Experimental Workflow for Generating *bur1-ts* Mutants

[Click to download full resolution via product page](#)

Caption: Workflow for generating temperature-sensitive ***bur1*** mutants.

Protocol 1: Generation of **bur1-ts** Alleles via Plasmid Shuffling

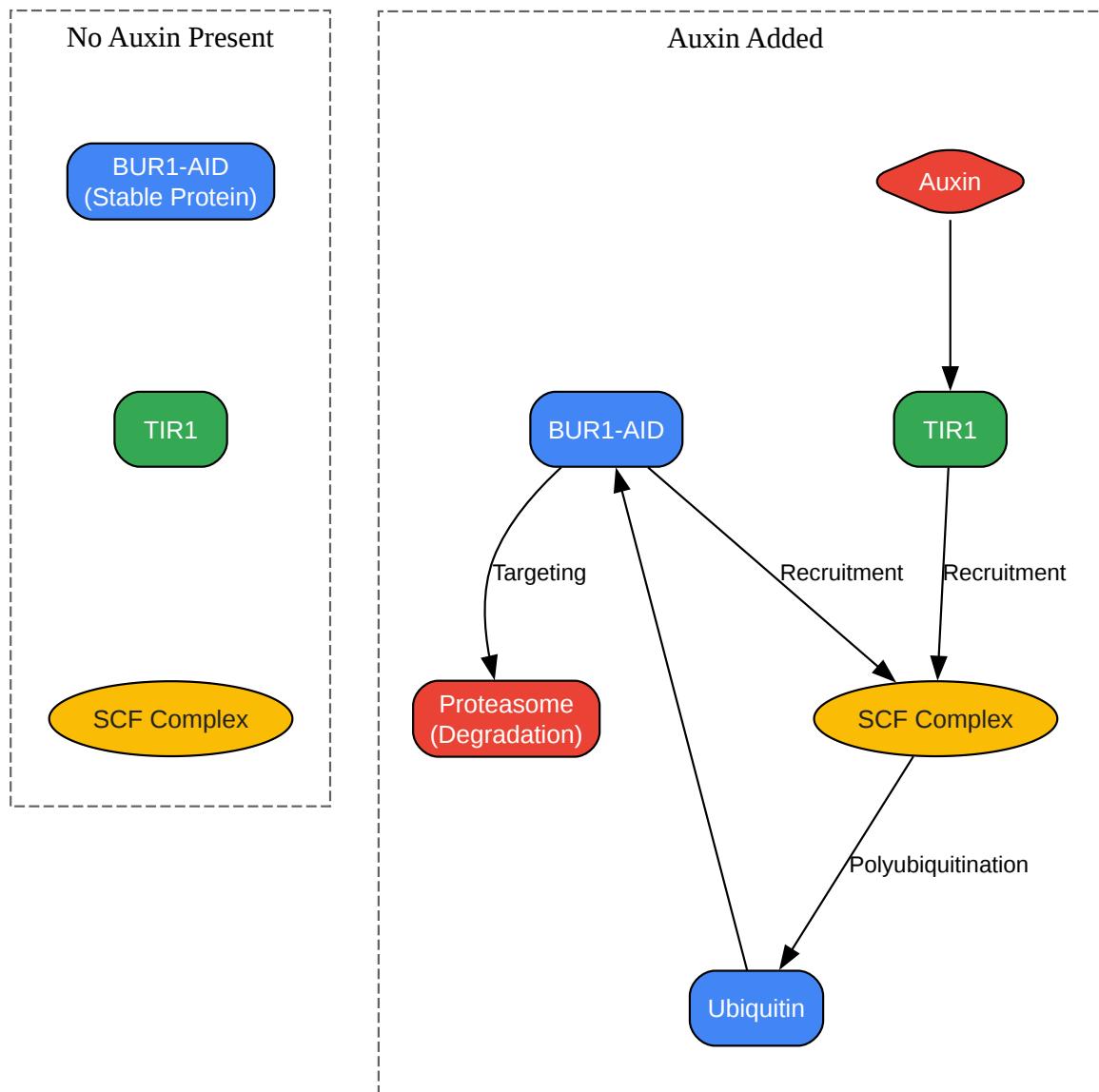
This protocol is adapted from methods used to generate temperature-sensitive alleles for essential yeast genes.

- Strain Preparation: Start with a diploid yeast strain heterozygous for a **BUR1** deletion (**BUR1/bur1Δ::kanMX**). Transform this strain with a URA3-marked plasmid carrying the wild-type **BUR1** gene (e.g., pRS316-**BUR1**). After sporulation and dissection, select a haploid **bur1Δ::kanMX** strain kept alive by the pRS316-**BUR1** plasmid. This is your shuffling strain.
- Error-Prone PCR: Amplify the **BUR1** open reading frame (ORF) using error-prone PCR to introduce random mutations.
 - Use Taq polymerase, which has a higher error rate than proofreading polymerases.
 - Bias the dNTP concentrations (e.g., reduce dATP) to encourage misincorporation.
 - Use primers that add flanking sequences homologous to a linearized recipient vector (e.g., pRS315, which has a LEU2 marker).
- Yeast Transformation: Co-transform the library of PCR-mutagenized **bur1** fragments and the linearized pRS315 vector into the shuffling strain. Homologous recombination in yeast will assemble the mutant plasmids.
- Plasmid Shuffling & Screening:
 - Plate the transformed cells onto synthetic complete medium lacking leucine (SC-Leu) to select for cells that have taken up a recircularized pRS315-**bur1*** plasmid.
 - Replica-plate the resulting colonies onto plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene, so this step selects for cells that have lost the original pRS316-**BUR1** plasmid. Only cells with a functional (or conditionally functional) pRS315-**bur1*** plasmid will survive.
 - Incubate the 5-FOA plates at a permissive temperature (e.g., 25°C).

- Replica-plate the surviving colonies onto two separate plates. Incubate one at the permissive temperature (25°C) and the other at a restrictive temperature (37°C).
- Identify colonies that grow at 25°C but fail to grow at 37°C. These are your candidate **bur1-ts** mutants.
- Validation: Isolate the pRS315-**bur1*** plasmids from the candidate ts strains, sequence them to identify the mutations, and re-transform into the shuffling strain to confirm the temperature-sensitive phenotype.

Data Presentation: Characterization of **bur1-ts** Alleles

The phenotypes of **bur1-ts** mutants can be quantified by measuring growth rates at different temperatures.


Strain	Condition	Relative Growth (% of WT at 25°C)
Wild-Type	25°C (Permissive)	100%
Wild-Type	37°C (Restrictive)	~95%
bur1-23	25°C (Permissive)	~90%
bur1-23	37°C (Restrictive, 4 hours)	<10%
bur1-80	25°C (Permissive)	~85%
bur1-80	37°C (Restrictive, 4 hours)	<5%

Data are representative based on published phenotypes.

Method 2: Auxin-Inducible Degron (AID) System

The AID system allows for rapid and specific protein degradation upon the addition of the plant hormone auxin. This is achieved by tagging the protein of interest (**BUR1**) with a small degron sequence (AID). In a strain engineered to express the plant F-box protein TIR1, auxin mediates the interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal degradation of the target protein.

Mechanism of the Auxin-Inducible Degron (AID) System

[Click to download full resolution via product page](#)

Caption: Mechanism of auxin-induced degradation of a target protein.

Protocol 2: C-terminal Tagging of **BUR1** with an AID Cassette

This protocol describes how to tag the endogenous **BUR1** locus using a PCR-based homologous recombination strategy.

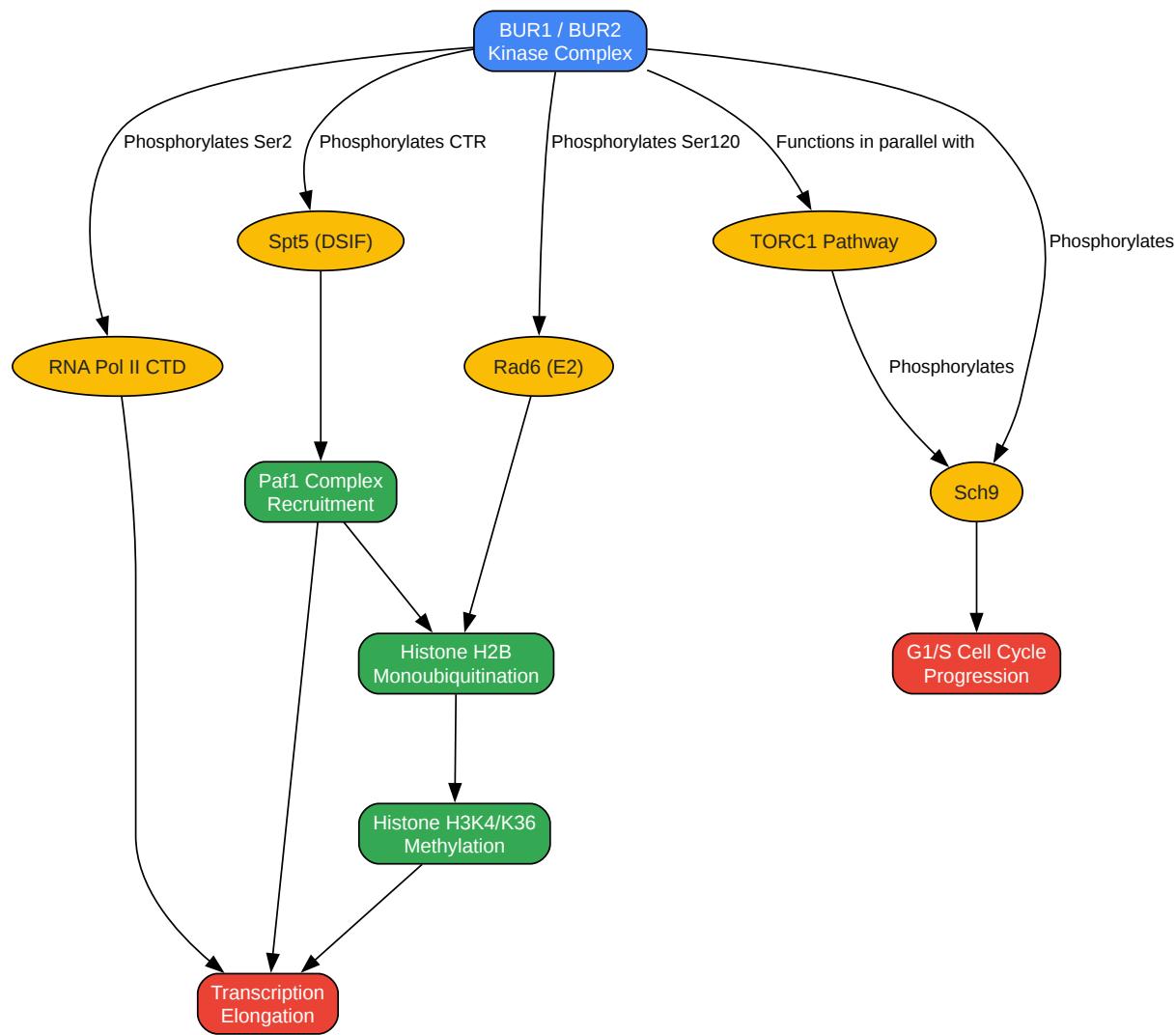
- Strain Preparation: Start with a yeast strain that constitutively expresses the *Oryza sativa* TIR1 protein (OsTIR1). This is a prerequisite for the AID system to function.
- PCR Amplification of the Tagging Cassette:
 - Use a template plasmid containing the AID-tag sequence followed by a selectable marker (e.g., pKan-AID-linker).
 - Design forward and reverse primers with two parts:
 - 3' end (~20 nt): Anneals to the template plasmid to amplify the cassette.
 - 5' end (~40-50 nt): Homologous to the region immediately upstream of the **BUR1** stop codon (forward primer) or downstream of the **BUR1** 3' UTR (reverse primer). This directs the cassette to the correct genomic locus.
- Yeast Transformation: Transform the TIR1-expressing yeast strain with the purified PCR product using the standard lithium acetate method.
- Selection and Verification:
 - Plate the transformed cells on media containing the appropriate antibiotic (e.g., G418 for a KanMX marker) to select for successful integrants.
 - Verify correct integration at the **BUR1** locus by colony PCR using a forward primer that anneals within the **BUR1** ORF and a reverse primer that anneals within the integrated cassette.
 - Confirm expression of the full-length **BUR1**-AID fusion protein by Western blotting using an antibody against **BUR1** or the tag.

Protocol 3: Depletion of BUR1-AID Protein

- Culture Growth: Grow the verified **BUR1**-AID strain in liquid medium (e.g., YPD) at 30°C to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
- Induce Depletion:
 - Take a "time zero" sample (T=0) before adding auxin.
 - Add auxin (e.g., indole-3-acetic acid, IAA) to the culture to a final concentration of 500 µM.
 - Continue to incubate the culture at 30°C.
- Time-Course Sampling: Collect samples at various time points after auxin addition (e.g., 15, 30, 60, 90, 120 minutes). Immediately prepare cell extracts for analysis.
- Analysis: Analyze the protein levels in the collected samples by Western blotting using an anti-**BUR1** antibody. A loading control (e.g., anti-tubulin or anti-Pgk1) is essential to ensure equal protein loading.

Data Presentation: Kinetics of BUR1-AID Depletion

Depletion efficiency can be quantified by densitometry of Western blot bands.


Time After Auxin Addition (minutes)	BUR1-AID Protein Level (% of T=0)	Spt5 Phosphorylation (% of T=0)
0	100%	100%
15	~50%	~60%
30	~25%	~35%
60	<10%	~18%
90	<5%	<15%

Data are representative based on published results for BUR1 depletion and its effect on a known substrate, Spt5.

BUR1 Signaling and Downstream Effects

Depletion of **BUR1** allows for the investigation of its role in various cellular processes. The **BUR1/BUR2** complex is a key regulator of transcription elongation and co-transcriptional histone modifications.

Simplified BUR1 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Key pathways regulated by the **BUR1** kinase complex.

Downstream Analyses:

- Transcription Elongation: Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) to measure RNA Polymerase II occupancy across genes after **BUR1** depletion. A loss of **BUR1** activity is expected to cause a decrease in polymerase density at the 3' ends of genes.
- Substrate Phosphorylation: Perform Western blot analysis to monitor the phosphorylation status of known **BUR1** substrates, such as the C-terminal region (CTR) of Spt5.
- Histone Modifications: Use ChIP or Western blotting to assess global or gene-specific levels of histone H2B monoubiquitination and H3K4/K36 trimethylation, which are dependent on **BUR1** activity.
- Cell Cycle Progression: Analyze cell cycle distribution by flow cytometry. Depletion of **BUR1** can cause delays in the G1-to-S phase transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bur1 kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of histone modification and cryptic transcription by the Bur1 and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bur1 Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]

- To cite this document: BenchChem. [Application Notes & Protocols: Methods for Depleting BUR1 to Study Its Essential Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668064#methods-for-depleting-bur1-to-study-its-essential-function\]](https://www.benchchem.com/product/b1668064#methods-for-depleting-bur1-to-study-its-essential-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com